![molecular formula C15H11N5O2 B2511197 N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)pyrazine-2-carboxamide CAS No. 1428357-36-1](/img/structure/B2511197.png)
N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)pyrazine-2-carboxamide
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Overview
Description
Scientific Research Applications
Matrix Metalloproteinase (MMP) Inhibition
Matrix metalloproteinases (MMPs) play crucial roles in tissue remodeling, inflammation, and cancer progression. Researchers have designed and synthesized novel derivatives of this compound to evaluate their inhibitory effects on specific MMPs. Notably, these derivatives exhibit potent and highly selective activity against MMP-13 . MMP-13 inhibition is relevant in conditions such as osteoarthritis, cancer metastasis, and tissue repair.
Antimicrobial Activity
The compound has been explored for its antimicrobial potential. Specifically, derivatives like LK-60 and LK-75 demonstrate significant inhibition of Mycobacterium tuberculosis (Mtb) proliferation, with MIC values ranging from 0.78 to 1.56 μM. These results surpass those of the second-phase candidate TBA-7371 (MIC Mtb = 12.5 μM) .
Xanthine Oxidase Inhibition
Xanthine oxidase (XO) inhibitors are valuable for treating hyperuricemia-associated diseases, including gout. Novel 2-substituted 6-oxo-1,6-dihydropyrimidine-5-carboxylic acids (ODCs) derived from this compound have shown remarkable XO inhibitory activity . XO inhibition reduces uric acid production and prevents gout attacks.
Mechanism of Action
Target of Action
The primary target of N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)pyrazine-2-carboxamide is the thyroid hormone receptor β (THR-β) located in the liver . This receptor plays a crucial role in lipid metabolism .
Mode of Action
N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)pyrazine-2-carboxamide interacts with the thyroid hormone receptor β (THR-β), exhibiting a high degree of selectivity . This interaction results in changes in the receptor’s activity, leading to alterations in lipid metabolism .
Biochemical Pathways
The interaction of N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)pyrazine-2-carboxamide with the thyroid hormone receptor β (THR-β) affects the lipid metabolism pathway . This interaction leads to downstream effects such as the reduction of low-density lipoprotein cholesterol (LDL-C) and triglycerides (TG) .
Pharmacokinetics
It has been reported that the compound exhibits an excellent safety profile and is efficacious in preclinical models at doses that show no impact on the central thyroid axis .
Result of Action
The molecular and cellular effects of N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)pyrazine-2-carboxamide’s action include a decrease in LDL cholesterol (LDL-C) and triglycerides (TG) levels . These effects have been observed in healthy volunteers who received daily oral doses of the compound for 2 weeks .
Action Environment
It is known that the compound exhibits outstanding safety in a rat heart model , suggesting that it may be stable and effective in various physiological environments.
properties
IUPAC Name |
N-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5O2/c21-14-6-5-12(19-20-14)10-3-1-2-4-11(10)18-15(22)13-9-16-7-8-17-13/h1-9H,(H,18,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBCZDYSWLRTJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=O)C=C2)NC(=O)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(6-Oxo-1H-pyridazin-3-YL)phenyl]pyrazine-2-carboxamide |
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